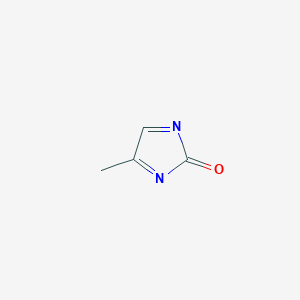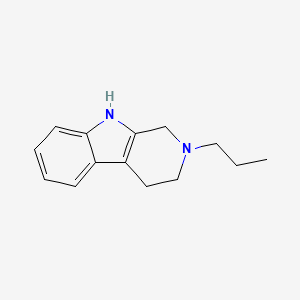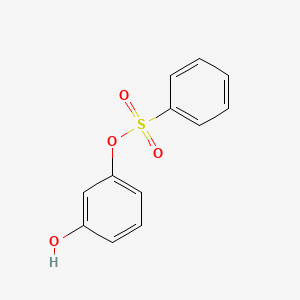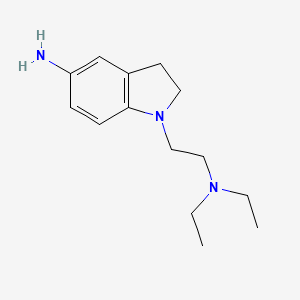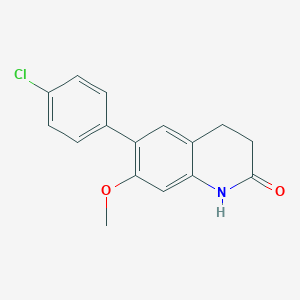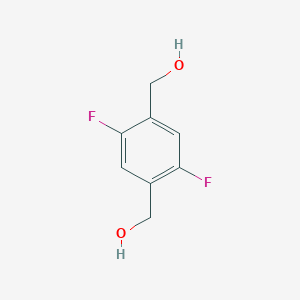
1,4-Benzenedimethanol, 2,5-difluoro-
Vue d'ensemble
Description
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene is an organic compound characterized by the presence of two hydroxyl groups and two fluorine atoms attached to a paraxylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene typically involves the fluorination of paraxylene derivatives. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) for the conversion of alcohols to alkyl fluorides . This reagent is effective for the fluorination of paraxylene derivatives under mild conditions, providing high yields of the desired product.
Industrial Production Methods
Industrial production of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the fluorine atoms and hydroxyl groups, yielding simpler hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of paraxylene or partially reduced derivatives.
Substitution: Formation of various substituted paraxylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially altering their activity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-alpha,9-alpha-difluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
- Difluoroalkanes
Uniqueness
Alpha,alpha’-Dihydroxy-2,5-difluoro-paraxylene is unique due to its specific substitution pattern on the paraxylene backbone, which imparts distinct chemical and physical properties. The combination of hydroxyl and fluorine groups makes it a versatile compound for various applications, distinguishing it from other fluorinated compounds.
Propriétés
Formule moléculaire |
C8H8F2O2 |
|---|---|
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8F2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 |
Clé InChI |
HZJCZHYTWNLVRT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)CO)F)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-Amino-4-{[(4,4-difluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8301497.png)
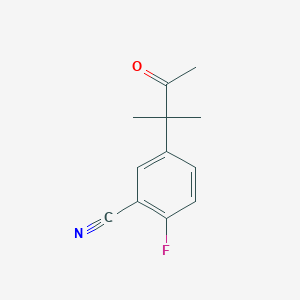
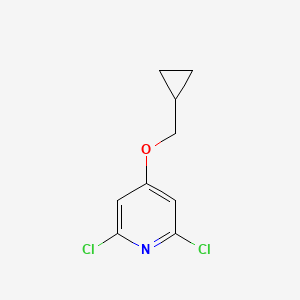
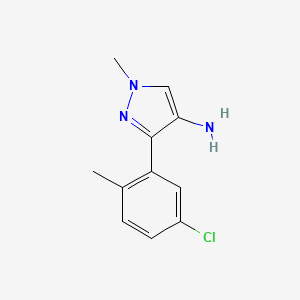
![[2-(2-Chloro-phenyl)-ethoxy]-acetic acid ethyl ester](/img/structure/B8301524.png)
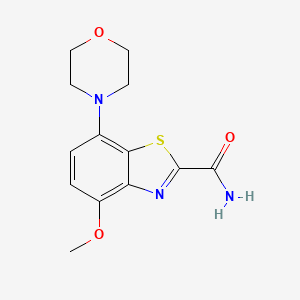
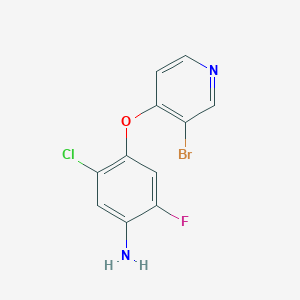

![8-methylspiro[4.5]decan-1-one, Mixture of diastereomers](/img/structure/B8301568.png)
